molecular formula C12H12N2OS B1345515 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 4333-21-5

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No. B1345515
CAS RN: 4333-21-5
M. Wt: 232.3 g/mol
InChI Key: YNJJBMAKBUZCKN-UHFFFAOYSA-N
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Description

“2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one” is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.3 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using 1H and 13C NMR spectroscopy, along with 2D COSY, NOESY, HMBC, and HSQC techniques .


Physical And Chemical Properties Analysis

This compound has a number of heavy atoms: 16, with 6 being aromatic heavy atoms. It has a molar refractivity of 73.39 and a TPSA of 55.64 Ų . It is soluble, with a solubility of 0.411 mg/ml or 0.00177 mol/l .

Scientific Research Applications

Synthesis and Structural Diversity

A novel strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds demonstrates the versatility of related compounds in generating diverse molecular libraries. This approach facilitates the rapid generation of small molecules with significant structural diversity, which is crucial for drug discovery and material science applications (Zhang et al., 2019).

Antimicrobial Activity

Research on derivatives of pyrrolo[1,2-a]imidazole and imidazo[1,2-a]azepine quaternary salts, closely related to the compound of interest, shows significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents, which is of paramount importance given the rising challenge of antibiotic resistance (Demchenko et al., 2021).

Drug Discovery and Development

The use of hexahydro-1H-pyrrolo[1,2-c]imidazolone backbones in new chiral ligands for palladium-catalyzed asymmetric alkylation underscores the compound's relevance in synthetic chemistry and drug development. This application is crucial for creating enantiomerically pure compounds, a key factor in the pharmaceutical industry (Shibatomi & Uozumi, 2002).

Optoelectronics and Biochemistry

Compounds within the same family have been studied for their photophysical properties, showing potential as Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light Emitting Diodes (OLEDs). This indicates the broader applicability of such compounds beyond biomedical research, extending into materials science and engineering (Oparina et al., 2023).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJJBMAKBUZCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275953, DTXSID801189605
Record name PTH-proline
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

CAS RN

4333-21-5, 31364-82-6
Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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Record name Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one
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